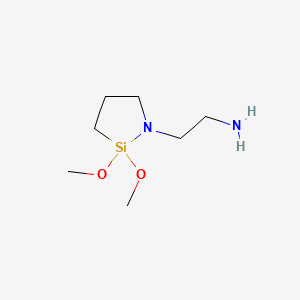![molecular formula C16H16Br2OS2 B12588757 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL CAS No. 630131-13-4](/img/structure/B12588757.png)
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is an organic compound characterized by the presence of bromophenyl and sulfanyl groups attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-bromothiophenol with 1,4-dibromobutane under basic conditions to form the intermediate 1,4-bis[(4-bromophenyl)sulfanyl]butane. This intermediate is then subjected to oxidation to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL involves its interaction with biological molecules. The bromophenyl groups can interact with cellular components, leading to antimicrobial effects. The sulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can disrupt cellular processes in microorganisms, leading to their inhibition or death .
相似化合物的比较
Similar Compounds
Bis(4-bromophenyl)sulfane: Similar structure but lacks the butanol backbone.
1,4-bis(sulfanyl)butan-2-ol: Similar backbone but lacks the bromophenyl groups.
Uniqueness
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is unique due to the combination of bromophenyl and sulfanyl groups attached to a butanol backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
属性
CAS 编号 |
630131-13-4 |
|---|---|
分子式 |
C16H16Br2OS2 |
分子量 |
448.2 g/mol |
IUPAC 名称 |
1,4-bis[(4-bromophenyl)sulfanyl]butan-2-ol |
InChI |
InChI=1S/C16H16Br2OS2/c17-12-1-5-15(6-2-12)20-10-9-14(19)11-21-16-7-3-13(18)4-8-16/h1-8,14,19H,9-11H2 |
InChI 键 |
HOWSZLRKONOYIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCCC(CSC2=CC=C(C=C2)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


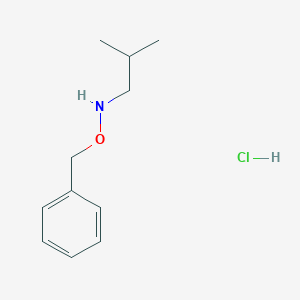
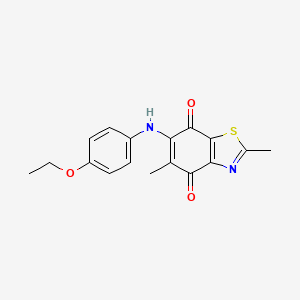

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
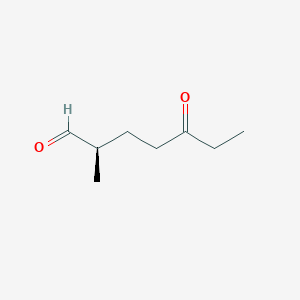
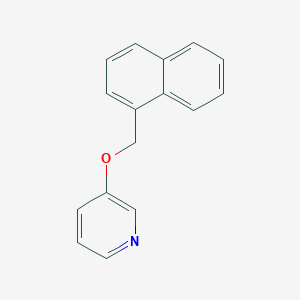

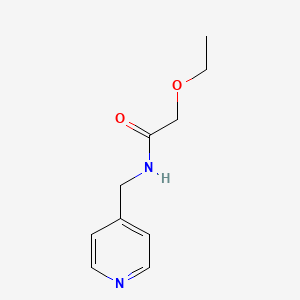
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
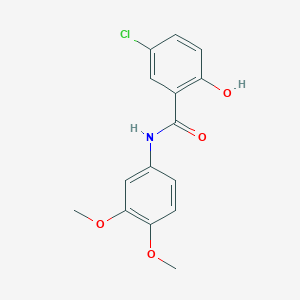
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
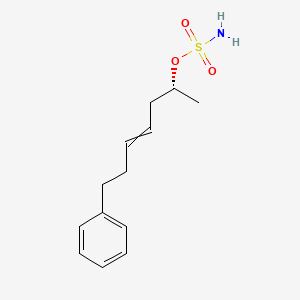
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
